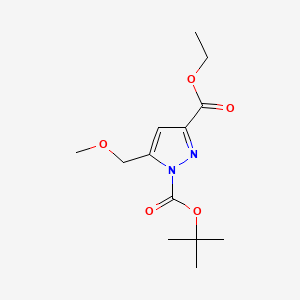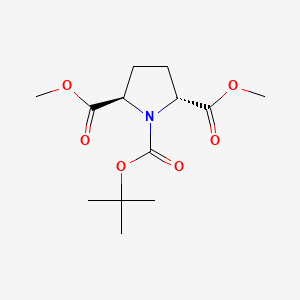
N-(2-(piperazin-1-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-piperazin-1-ylphenyl)acetamide: is an organic compound that features a piperazine ring attached to a phenyl group through an acetamide linkage.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-piperazin-1-ylphenyl)acetamide typically involves the reaction of 2-chloro-1-(2-chlorophenyl)ethanone with piperazine under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine ring attacks the carbonyl carbon of the ethanone, leading to the formation of the acetamide linkage .
Industrial Production Methods: In an industrial setting, the production of N-(2-piperazin-1-ylphenyl)acetamide can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The process involves the use of solvents such as dimethylformamide or acetonitrile to dissolve the reactants and facilitate the reaction .
化学反応の分析
Types of Reactions: N-(2-piperazin-1-ylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to produce reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of the acetamide.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
科学的研究の応用
N-(2-piperazin-1-ylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which N-(2-piperazin-1-ylphenyl)acetamide exerts its effects involves binding to neuronal voltage-sensitive sodium channels. This binding modulates the activity of these channels, leading to the stabilization of neuronal membranes and a reduction in the frequency of seizures. The compound’s interaction with these channels is crucial for its anticonvulsant activity .
類似化合物との比較
- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
Comparison: N-(2-piperazin-1-ylphenyl)acetamide is unique due to its specific binding affinity to neuronal voltage-sensitive sodium channels, which distinguishes it from other similar compounds. While other derivatives may exhibit similar anticonvulsant properties, the exact molecular interactions and efficacy can vary significantly .
特性
分子式 |
C12H17N3O |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
N-(2-piperazin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C12H17N3O/c1-10(16)14-11-4-2-3-5-12(11)15-8-6-13-7-9-15/h2-5,13H,6-9H2,1H3,(H,14,16) |
InChIキー |
GQOSSOMLRYHEIG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=CC=C1N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13893866.png)

![Ethyl 2-[(2-chlorophenyl)methylamino]pyridine-3-carboxylate](/img/structure/B13893871.png)
